Imidazole-4-carboxamide, 5-formamido-
Overview
Description
Imidazole-4-carboxamide, 5-formamido- is a chemical compound that plays a significant role in the biosynthesis of purines. It is an intermediate in the formation of purines and is formed by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate . This compound is crucial in various biochemical pathways and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-4-carboxamide, 5-formamido- involves several steps. One common method includes the condensation of D-erythrose and formamidine, leading to the formation of imidazole-4-acetaldehyde, which then forms histidine via a Strecker synthesis . Another approach involves the intramolecular cyclization of amine derivatives followed by elimination and aromatization processes .
Industrial Production Methods
Industrial production methods for imidazole-4-carboxamide, 5-formamido- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction environments to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Imidazole-4-carboxamide, 5-formamido- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of imidazole-4-carboxamide, 5-formamido- include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as titanium(III) chloride . The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and specific catalysts to ensure efficient reactions.
Major Products Formed
The major products formed from the reactions of imidazole-4-carboxamide, 5-formamido- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.
Scientific Research Applications
Imidazole-4-carboxamide, 5-formamido- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazole-4-carboxamide, 5-formamido- involves its role as an intermediate in the biosynthesis of purines. It is formed by the enzyme AICAR transformylase from AICAR and 10-formyltetrahydrofolate . This compound participates in various biochemical pathways, including the formation of inosine monophosphate, which is a precursor to adenine and guanine nucleotides . The molecular targets and pathways involved include enzymes and proteins related to purine metabolism and nucleotide synthesis .
Comparison with Similar Compounds
Imidazole-4-carboxamide, 5-formamido- can be compared with other similar compounds, such as:
5-Aminoimidazole-4-carboxamide ribotide (AICAR): An intermediate in purine biosynthesis that stimulates AMP-dependent protein kinase (AMPK) activity.
5-Formamidoimidazole-4-carboxamide ribotide (FAICAR): Another intermediate in purine biosynthesis formed by the enzyme AICAR transformylase.
Phosphoribosyl formamidocarboxamide: An intermediate in purine metabolism involved in the formation of inosine monophosphate.
Properties
IUPAC Name |
4-formamido-1H-imidazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)3-5(9-2-10)8-1-7-3/h1-2H,(H2,6,11)(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSKNVOAUSXSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-05-5 | |
Record name | 5-(Formylamino)-1H-imidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4919-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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